molecular formula C36H25ClN6S B2894911 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 361366-64-5

6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Cat. No. B2894911
CAS RN: 361366-64-5
M. Wt: 609.15
InChI Key: KXNNXEFKPPWWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C36H25ClN6S and its molecular weight is 609.15. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

This compound has been evaluated for its potential in anti-inflammatory and analgesic activities. The pharmacological evaluation of derivatives of this compound suggests significant efficacy in reducing inflammation and pain, which could be beneficial in the treatment of conditions like arthritis or acute injury-related inflammation .

Ulcerogenic Activity

Research indicates that certain derivatives show low ulcerogenic action, which means they are less likely to cause stomach ulcers compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). This property is particularly important for the development of safer anti-inflammatory medications .

Lipid Peroxidation Activities

The compound’s derivatives have been studied for their ability to prevent lipid peroxidation , a process that can lead to cell damage and is involved in various diseases, including atherosclerosis and Alzheimer’s disease. The inhibition of lipid peroxidation is a valuable trait for compounds used in the prevention and treatment of these conditions .

Gastrointestinal Mucosal Protection

Derivatives of this compound may be involved in the biosynthesis of prostaglandins, which are essential for protecting the gastrointestinal mucosa. This suggests a potential application in treating or preventing gastrointestinal disorders .

Inhibition of Cyclo-oxygenase Pathways

The compound has been linked to the inhibition of COX-1 and COX-2 enzymes. This is crucial for the development of drugs that can provide anti-inflammatory effects without the adverse gastrointestinal effects typically associated with traditional NSAIDs .

Protein Kinase Inhibition

The compound has shown potential as a protein kinase inhibitor , particularly for kinases with a rare cysteine in the hinge region. This application is significant in the development of treatments for various malignancies, including triple-negative breast cancer .

properties

IUPAC Name

6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H25ClN6S/c37-26-18-19-30-28(21-26)34(24-11-4-1-5-12-24)39-36(38-30)43-32(22-31(40-43)33-17-10-20-44-33)29-23-42(27-15-8-3-9-16-27)41-35(29)25-13-6-2-7-14-25/h1-21,23,32H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNNXEFKPPWWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H25ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

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